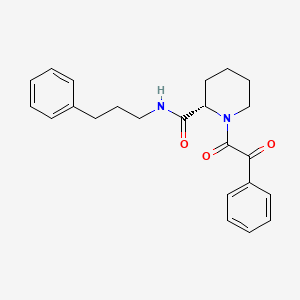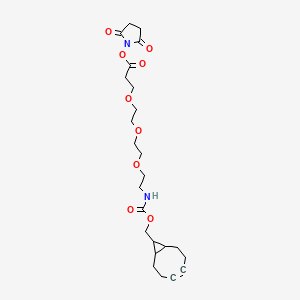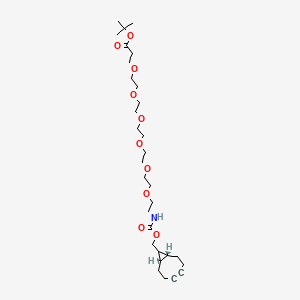
GALK-IN-36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GALK-IN-36 is an inhibitor of galactokinase (GALK).
Applications De Recherche Scientifique
Enzymatic Synthesis and Substrate Specificity
- GALK-IN-36's implications in enzymatic synthesis are highlighted in studies focusing on galactokinase (GalK) enzymes. A study explores the use of Escherichia coli GalK for rapid sugar phosphate synthesis, a critical process in enzymatic pathways like in vitro glycorandomization (IVG) (Yang et al., 2003). The study provides insights into GalK's substrate specificity and kinetic parameters, which are essential for understanding GALK-IN-36's role in sugar processing.
Recombineering and Genetic Engineering
- Recombineering, a method for DNA modification, uses galK positive/negative selection as demonstrated in a study on the construction of new recombineering strains (Warming et al., 2005). This method, incorporating GALK-IN-36, allows for precise DNA modifications without introducing unwanted markers.
Role in Cataract Formation
- GALK-IN-36's association with cataract formation in certain genetic contexts is investigated in a study identifying a prevalent GALK variant, known as the "Osaka" variant, in individuals with galactokinase deficiency (Okano et al., 2001). The study highlights GALK-IN-36's potential role in age-related cataracts.
Catalytic Mechanism and pH Profiles
- Understanding the catalytic mechanism of GALK-IN-36 is essential for its application in scientific research. A study examines the kinetic mechanism and pH profiles of Lactococcus lactis GalK, providing valuable insights into the enzyme's catalytic process (Reinhardt et al., 2013).
Crystal Structure and Mutation Effects
- The crystal structure of GalK and its mutations' functional consequences are crucial in understanding GALK-IN-36's role in galactose metabolism and related disorders. A study focusing on the structure of Pyrococcus furiosus GalK offers significant insights (Hartley et al., 2004).
Promoter and Terminator Studies
- GALK-IN-36's role in gene control is highlighted in a study examining prokaryotic gene control signals through precise fusion to the Escherichia coli galactokinase gene (galK), a method valuable for studying gene regulation (Rosenberg et al., 1983).
Molecular and Biochemical Characterization
- The molecular and biochemical characterization of human galactokinase and its small molecule inhibitors, as studied in (Tang et al., 2010), is crucial for understanding GALK-IN-36's role in disease mitigation, especially in patients with Classic Galactosemia.
Broadened Substrate Range and Directed Evolution
- GALK-IN-36's potential in glycorandomization is demonstrated in a study that extends the enzyme's substrate range through directed evolution (Hoffmeister et al., 2003). This approach enables the enzyme to process diverse sugars, enhancing its application in chemoenzymatic strategies.
Propriétés
Nom du produit |
GALK-IN-36 |
|---|---|
Formule moléculaire |
C18H15ClN6O2 |
Poids moléculaire |
382.81 |
Nom IUPAC |
2-(Benzooxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-3-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |
InChI |
InChI=1S/C18H15ClN6O2/c19-9-8-20-25-15(9)16-14-11(5-3-6-12(14)26)21-17(23-16)24-18-22-10-4-1-2-7-13(10)27-18/h1-2,4,7-8,16H,3,5-6H2,(H,20,25)(H2,21,22,23,24) |
Clé InChI |
ORBGGGFENULXFO-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(NC(NC3=NC4=CC=CC=C4O3)=NC2C5=NNC=C5Cl)CCC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GALKIN36; GALK IN-36; GALK-IN-36; GALK IN 36 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)

